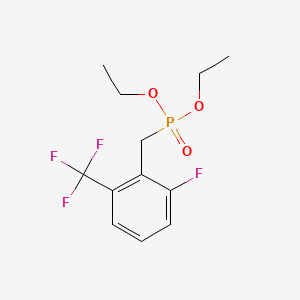
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that features a benzyl group substituted with fluorine and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol with diethyl phosphite. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzylphosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions. The fluorine and trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is unique due to the presence of both fluorine and phosphonate groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and materials science.
Biologische Aktivität
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate (DFTBP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the synthesis, biological activity, and relevant case studies associated with DFTBP, drawing from diverse research findings.
Synthesis of this compound
DFTBP can be synthesized through various methods involving phosphonylation reactions. The introduction of fluorine and trifluoromethyl groups enhances the lipophilicity and bioavailability of the compound, making it a candidate for biological evaluation. The synthesis typically involves the use of phosphonic acid derivatives and can be optimized through catalytic methods to improve yields.
Antimicrobial Activity
Recent studies have indicated that diethyl benzylphosphonate derivatives, including DFTBP, exhibit significant antimicrobial properties. For instance, research demonstrated that these compounds show high selectivity against Escherichia coli strains, with minimal inhibitory concentration (MIC) values indicating potent antibacterial effects. The introduction of substituents such as trifluoromethyl groups has been shown to enhance this activity by improving metabolic stability and membrane transport capabilities .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| DFTBP | 5 | E. coli K12 |
| Benzylphosphonate | 10 | E. coli R2-R4 |
The cytotoxic effects on bacterial strains were notable, with DFTBP inducing oxidative stress that led to significant DNA damage in bacteria, as evidenced by modifications in the topological forms of plasmid DNA after treatment . This suggests that DFTBP may serve as a viable alternative to traditional antibiotics, especially in light of increasing antibiotic resistance.
Case Studies
- Study on Antibacterial Efficacy : A study focused on the synthesis of various diethyl benzylphosphonate derivatives found that those with fluorinated groups exhibited enhanced antibacterial activity against resistant strains of E. coli. The study concluded that these compounds could be developed into new antimicrobial agents suitable for clinical use .
- Antiparasitic Evaluation : Another investigation into structurally similar phosphonates revealed promising results against nematodes and protozoa. Compounds tested showed significant efficacy in vitro and in vivo, suggesting that DFTBP may share similar properties .
Eigenschaften
Molekularformel |
C12H15F4O3P |
|---|---|
Molekulargewicht |
314.21 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
PJQXFDSVHKKCIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















